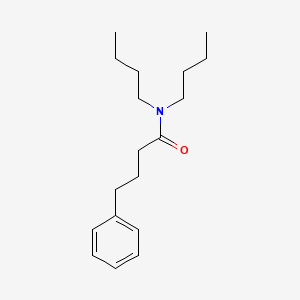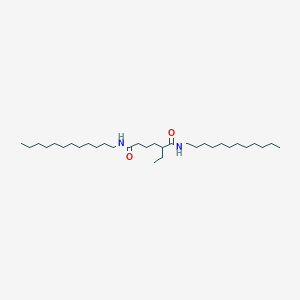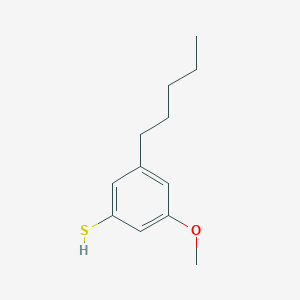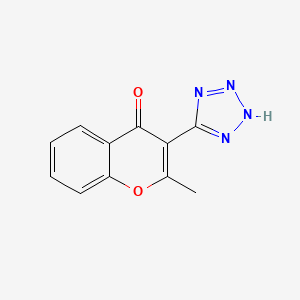![molecular formula C9H11O4PS2 B14596443 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid CAS No. 60508-79-4](/img/structure/B14596443.png)
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid is an organophosphorus compound with a unique structure that includes a phenylacetic acid backbone, a hydroxy(methoxy)phosphinothioyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with phosphinothioylating agents. One common method includes the use of hydroxy(methoxy)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenyl
Propriétés
Numéro CAS |
60508-79-4 |
|---|---|
Formule moléculaire |
C9H11O4PS2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C9H11O4PS2/c1-13-14(12,15)16-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)(H,12,15) |
Clé InChI |
UPUBTENZMMNFFC-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(O)SC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)


